![molecular formula C16H11ClFN5O B5307196 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a programmed cell death process, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its potent antitumor activity. This compound has shown promising results in various cancer cell lines, which makes it a potential candidate for further preclinical and clinical studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in normal cells, which may limit its therapeutic applications.
Future Directions
There are several future directions for the research on 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. One of the future directions is to optimize the synthesis method to yield higher purity and higher yield of the compound. Another future direction is to investigate the mechanism of action of this compound in more detail, to better understand its antitumor activity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, future research could focus on developing novel derivatives of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves the reaction of 2-chloro-6-fluorobenzylamine with 1H-benzimidazole-2-carboxylic acid and sodium azide in the presence of triphenylphosphine and copper(I) iodide. The resulting compound is then treated with 1,2-dibromoethane and sodium ethoxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. One of the potential applications of this compound is as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5O/c17-10-4-3-5-11(18)9(10)8-23-13-7-2-1-6-12(13)20-16(23)14-15(19)22-24-21-14/h1-7H,8H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRADZBJYGDHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.